molecular formula C12H8INO4 B12842761 Methyl 8-iodo-3-nitro-1-naphthoate

Methyl 8-iodo-3-nitro-1-naphthoate

Cat. No.: B12842761
M. Wt: 357.10 g/mol
InChI Key: QAMNRCUGQSQDKU-UHFFFAOYSA-N
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Description

Methyl 8-iodo-3-nitro-1-naphthoate is a substituted naphthoate ester featuring an iodine atom at the 8-position and a nitro group at the 3-position of the naphthalene ring, with a methyl ester at the 1-position. Such compounds are typically intermediates in organic synthesis, particularly in cross-coupling reactions, where the iodine substituent acts as a leaving group, and the nitro group modulates electronic properties. Applications may include pharmaceutical precursor synthesis or materials science, given the reactivity of nitro and iodo groups in further functionalization .

Properties

Molecular Formula

C12H8INO4

Molecular Weight

357.10 g/mol

IUPAC Name

methyl 8-iodo-3-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C12H8INO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3

InChI Key

QAMNRCUGQSQDKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-iodo-3-nitro-1-naphthoate typically involves the iodination of a naphthoate precursor followed by nitration. One common method includes the following steps:

    Iodination: The starting material, such as methyl 1-naphthoate, is treated with iodine and a suitable oxidizing agent (e.g., iodic acid) to introduce the iodine atom at the 8th position.

    Nitration: The iodinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 8-iodo-3-nitro-1-naphthoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium azide, phenol, or secondary amines in the presence of a suitable base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: Methyl 8-amino-3-nitro-1-naphthoate.

    Oxidation: Methyl 8-iodo-3-nitro-1-naphthoic acid.

Scientific Research Applications

Methyl 8-iodo-3-nitro-1-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-iodo-3-nitro-1-naphthoate depends on the specific application and the target molecule. Generally, the compound can interact with various molecular targets through its functional groups:

    Nitro Group: Can participate in redox reactions and interact with electron-rich sites.

    Iodine Atom: Can undergo substitution reactions, allowing the compound to be modified or linked to other molecules.

    Methyl Ester Group: Can be hydrolyzed to form carboxylic acids, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares substituents and functional groups in Methyl 8-iodo-3-nitro-1-naphthoate with key analogs:

Compound Name Substituents (Position) Key Functional Groups
This compound Iodo (8), Nitro (3), Methyl ester (1) Iodo, Nitro, Ester
Methyl 5-methoxy-8-aryl-1-naphthoate (3) Methoxy (5), Aryl (8), Methyl ester (1) Methoxy, Aryl, Ester
1-Cyano-8-methoxy-naphth-2-yl acetate (17) Cyano (1), Methoxy (8), Acetate (2) Cyano, Methoxy, Acetate
Tetrahydro-8-isopropyl-1-naphthoic acid (V) Isopropyl (8), Carboxylic acid (1), Hydrogenated ring Isopropyl, Carboxylic acid

Key Observations :

  • The iodine and nitro groups in this compound confer distinct electronic and steric properties compared to methoxy, cyano, or alkyl substituents.
  • The nitro group is strongly electron-withdrawing, reducing electron density at the aromatic ring, while methoxy and aryl groups (as in Compound 3) are electron-donating .

Inference for this compound :

  • Likely synthesized via sequential iodination and nitration of a precursor naphthoate ester, followed by esterification.
  • Palladium-catalyzed coupling (as in Compound 3) could introduce aryl groups if required, while nitro groups may be introduced via nitration under acidic conditions.

Physical and Spectral Properties

Available data for analogs suggest trends in physical properties:

Compound Name Melting Point (°C) Spectral Data (NMR, IR) Solubility
1-Cyano-8-methoxy-naphth-2-yl acetate (17) Reported NMR (δ 2.3–8.7 ppm), IR (C≡N stretch ~2200 cm⁻¹) Soluble in polar aprotic solvents
Methyl 5-methoxy-8-aryl-1-naphthoate (3) Not specified HRMS data available Likely THF/H₂O miscible
This compound (inferred) High (iodo/nitro) Expected IR: NO₂ ~1520 cm⁻¹; NMR: deshielded aromatic protons Low solubility in water

Notes:

  • The iodine and nitro groups in this compound increase molecular weight and reduce solubility in aqueous media compared to methoxy or cyano derivatives.

Comparative Advantages :

  • This compound’s iodine atom enables transition-metal-catalyzed reactions (e.g., Suzuki, Heck), while the nitro group allows for further reduction to amines, a feature absent in methoxy or cyano analogs .

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